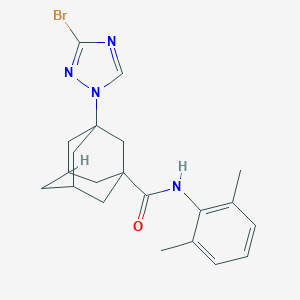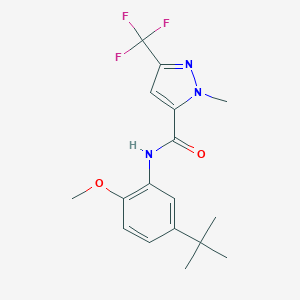![molecular formula C19H17F3N6O2 B214017 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214017.png)
5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a pyrazolo-pyrimidine compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit various enzymes and receptors, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of the target enzymes and receptors. For example, it has been shown to inhibit CDKs by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. Similarly, it inhibits GSK-3β by binding to the active site and blocking its activity. The inhibition of these enzymes and receptors leads to various physiological effects, including the suppression of cell proliferation and the modulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide depend on the specific enzyme or receptor that is being targeted. For example, the inhibition of CDKs leads to the suppression of cell proliferation, while the inhibition of PDEs leads to the modulation of neurotransmitter signaling. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments include its high potency and selectivity for the target enzymes and receptors. However, its limitations include its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
3. Development of new analogs of the compound with improved pharmacokinetic properties and reduced toxicity.
4. Investigation of the compound's potential as a tool for studying the biological functions of the target enzymes and receptors.
5. Development of new drug delivery systems to improve the solubility and bioavailability of the compound.
In conclusion, 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a promising compound with potential therapeutic applications. Its ability to inhibit various enzymes and receptors makes it a valuable tool for studying the biological functions of these targets. Further research and development of this compound and its analogs may lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves a multi-step process that has been described in several research articles. The most commonly used method involves the reaction of 5-amino-1-(2-furyl)-1H-pyrazole-4-carboxamide with 2,4,6-trifluoropyrimidine-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde to form the final product.
Applications De Recherche Scientifique
5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes and receptors, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3β (GSK-3β), and phosphodiesterases (PDEs). These enzymes and receptors are involved in several physiological processes, including cell proliferation, apoptosis, and neurotransmitter signaling.
Propriétés
Nom du produit |
5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
|---|---|
Formule moléculaire |
C19H17F3N6O2 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
5-(furan-2-yl)-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H17F3N6O2/c1-10-12(11(2)27(3)25-10)9-23-18(29)14-8-17-24-13(15-5-4-6-30-15)7-16(19(20,21)22)28(17)26-14/h4-8H,9H2,1-3H3,(H,23,29) |
Clé InChI |
NWJWDXOPLLEGMN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F |
SMILES canonique |
CC1=C(C(=NN1C)C)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B213934.png)

![2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213936.png)





![4-nitro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B213944.png)
![(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B213947.png)
![methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B213949.png)
![1-ethyl-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B213955.png)
![dimethyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)terephthalate](/img/structure/B213956.png)
